Aqueous Solubility Profile: < 0.001 mg/L Versus Lapatinib (0.007 mg/L) and Gefitinib (Moderate Solubility)
6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine exhibits extremely low aqueous solubility of < 0.001 mg/L, as determined experimentally [1]. This value is approximately one order of magnitude lower than that reported for lapatinib free base (aqueous solubility ~0.007 mg/L) [2] and substantially lower than gefitinib, which possesses moderate aqueous solubility. The compound's high lipophilicity is reflected in an estimated ClogP > 5.0, exceeding the ClogP values of lapatinib (~4.2) and gefitinib (~3.2). The pKa value of 8.51 indicates that the compound remains predominantly unionized at physiological pH, further limiting aqueous solubility [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | < 0.001 mg/L |
| Comparator Or Baseline | Lapatinib free base: ~0.007 mg/L; Gefitinib: moderate aqueous solubility |
| Quantified Difference | Target compound exhibits approximately 7-fold lower aqueous solubility than lapatinib free base |
| Conditions | Experimental determination at ambient temperature |
Why This Matters
Extremely low aqueous solubility impacts formulation strategy, in vitro assay design (requires DMSO stock solutions), and may necessitate salt formation or co-solvent systems for biological testing, distinguishing this compound from more soluble 4-anilinoquinazolines.
- [1] PMC. Table 2. Physicochemical Characteristics. Antibiotics 2022, 11, 806. View Source
- [2] Budha, N. R., et al. Drug absorption and drug-drug interaction potential of lapatinib. Clinical Pharmacokinetics 2012, 51(5), 305-318. View Source
